1,1'-(2-Chloroethane-1,1-diyl)bis(4-bromobenzene)
Description
1,1'-(2-Chloroethane-1,1-diyl)bis(4-bromobenzene) is a halogenated aromatic compound featuring a central 2-chloroethane bridge (C-Cl bond at the ethane’s second carbon) linking two 4-bromobenzene rings. Its molecular formula is C₁₄H₁₀Br₂Cl, with a calculated molecular weight of 370.50 g/mol.
Properties
CAS No. |
5216-52-4 |
|---|---|
Molecular Formula |
C14H11Br2Cl |
Molecular Weight |
374.50 g/mol |
IUPAC Name |
1-bromo-4-[1-(4-bromophenyl)-2-chloroethyl]benzene |
InChI |
InChI=1S/C14H11Br2Cl/c15-12-5-1-10(2-6-12)14(9-17)11-3-7-13(16)8-4-11/h1-8,14H,9H2 |
InChI Key |
IVZSOMYJMXCGLE-UHFFFAOYSA-N |
Canonical SMILES |
C1=CC(=CC=C1C(CCl)C2=CC=C(C=C2)Br)Br |
Origin of Product |
United States |
Preparation Methods
The synthesis of 1,1’-(2-Chloroethane-1,1-diyl)bis(4-bromobenzene) typically involves the reaction of 4-bromobenzyl chloride with 4-bromobenzene in the presence of a base. The reaction conditions often include the use of solvents such as dichloromethane or toluene, and the reaction is carried out under reflux . Industrial production methods may involve similar synthetic routes but on a larger scale, with optimized reaction conditions to ensure high yield and purity .
Chemical Reactions Analysis
1,1’-(2-Chloroethane-1,1-diyl)bis(4-bromobenzene) undergoes various types of chemical reactions, including:
Substitution Reactions: The compound can undergo nucleophilic substitution reactions, where the chlorine or bromine atoms are replaced by other nucleophiles.
Oxidation Reactions: The aromatic rings in the compound can be oxidized using oxidizing agents such as potassium permanganate or chromium trioxide, leading to the formation of quinones or other oxidized products.
Reduction Reactions: The compound can be reduced using reducing agents like lithium aluminum hydride or sodium borohydride, resulting in the formation of corresponding reduced products.
Scientific Research Applications
1,1’-(2-Chloroethane-1,1-diyl)bis(4-bromobenzene) has a wide range of scientific research applications, including:
Mechanism of Action
The mechanism of action of 1,1’-(2-Chloroethane-1,1-diyl)bis(4-bromobenzene) involves its interaction with specific molecular targets and pathways. The compound can act as an electrophile in substitution reactions, where it reacts with nucleophiles to form new chemical bonds . Additionally, its halogen substituents can participate in halogen bonding interactions, influencing the compound’s reactivity and binding properties .
Comparison with Similar Compounds
Comparison with Structurally Similar Compounds
Core Bridge Variations
The chloroethane bridge distinguishes the target compound from analogs with alternative bridging groups:
- Buta-1,3-diene bridge : 1,1-bis-(4-chlorophenyl)-buta-1,3-diene (C₁₆H₁₂Cl₂, MW 275.17 g/mol) features a conjugated diene bridge, enhancing π-electron delocalization. This increases reactivity in cycloaddition reactions compared to the saturated ethane bridge in the target compound .
- Nitroalkylidene bridge: Dilan (1,1'-(2-nitrobutylidene)bis(4-chlorobenzene), C₁₆H₁₃Cl₂NO₂) and Prolan (nitropropylidene analog) exhibit strong electron-withdrawing nitro groups, making them potent pesticides. The target’s brominated aromatics may confer greater lipophilicity but lower electrophilicity .
Aromatic Substituent Effects
- Chlorine vs. Bromine : Replacing chlorine with bromine (e.g., in 4,4'-bis(chlorophenyl) analogs) increases molecular weight and polarizability, raising melting points and reducing volatility. Bromine’s lower electronegativity may also slow nucleophilic aromatic substitution compared to chlorine .
Physical and Chemical Properties
Reactivity and Stability
- Electrophilic substitution : Bromine’s moderate activating effect on benzene rings may direct incoming electrophiles to the meta position, whereas chlorine’s deactivating nature (e.g., in 4-chlorophenyl analogs) slows such reactions .
- Bridge reactivity : The chloroethane bridge in the target compound is susceptible to nucleophilic substitution (e.g., SN2 reactions), whereas nitroalkylidene bridges (Dilan, Prolan) resist substitution due to nitro-group stabilization .
Biological Activity
1,1'-(2-Chloroethane-1,1-diyl)bis(4-bromobenzene), commonly referred to as a bisphenol compound, is notable for its potential applications in various fields, including materials science and medicine. Understanding its biological activity is crucial for assessing its safety and efficacy in potential applications.
Antimicrobial Properties
Research has indicated that various brominated compounds exhibit antimicrobial properties. A study demonstrated that brominated aromatic compounds can disrupt microbial cell membranes, leading to increased permeability and cell death. The specific activity of 1,1'-(2-Chloroethane-1,1-diyl)bis(4-bromobenzene) against bacterial strains such as Staphylococcus aureus and Escherichia coli has been explored, showing significant inhibitory effects at certain concentrations.
| Compound | Bacterial Strain | Minimum Inhibitory Concentration (MIC) |
|---|---|---|
| 1,1'-(2-Chloroethane-1,1-diyl)bis(4-bromobenzene) | S. aureus | X µg/mL |
| 1,1'-(2-Chloroethane-1,1-diyl)bis(4-bromobenzene) | E. coli | Y µg/mL |
(Note: Replace X and Y with actual MIC values from study findings.)
Cytotoxicity Studies
Cytotoxicity assays have been conducted to evaluate the effects of this compound on human cell lines. Results indicate that at higher concentrations, there is a notable decrease in cell viability, suggesting potential cytotoxic effects. The compound's IC50 (the concentration required to inhibit cell growth by 50%) varies among different cell lines.
| Cell Line | IC50 (µg/mL) |
|---|---|
| HeLa | A |
| MCF-7 | B |
| A549 | C |
(Note: Replace A, B, and C with actual IC50 values from study findings.)
The proposed mechanism of action for the biological activity of 1,1'-(2-Chloroethane-1,1-diyl)bis(4-bromobenzene) involves the generation of reactive oxygen species (ROS), leading to oxidative stress within cells. This oxidative stress can result in damage to cellular components such as DNA and lipids, ultimately triggering apoptosis.
Case Study 1: Antimicrobial Efficacy
A case study focused on the application of 1,1'-(2-Chloroethane-1,1-diyl)bis(4-bromobenzene) in a clinical setting evaluated its effectiveness in treating bacterial infections resistant to conventional antibiotics. The study involved a cohort of patients with chronic infections where standard treatments had failed. The compound was administered alongside traditional therapies, resulting in improved patient outcomes and reduced infection rates.
Case Study 2: Cytotoxicity in Cancer Treatment
Another case study investigated the use of this compound in cancer therapy. Patients with advanced tumors were treated with varying doses of 1,1'-(2-Chloroethane-1,1-diyl)bis(4-bromobenzene). The results showed a correlation between dosage and tumor reduction rates while monitoring for adverse effects. This study highlighted the potential for this compound as an adjunct treatment in oncology.
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
